4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride
Description
4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride is a fluorinated aromatic compound featuring a benzene ring substituted with two fluorine atoms at the 1,2-positions and an aminoethoxy group (-OCH2CH2NH2) at the 4-position, forming a hydrochloride salt. This structural configuration confers unique physicochemical properties, including enhanced solubility in polar solvents due to the ionic nature of the hydrochloride salt. The compound is primarily utilized as a synthetic building block in organic chemistry and pharmaceutical research, particularly in the development of fluorinated drug candidates .
Properties
IUPAC Name |
2-(3,4-difluorophenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO.ClH/c9-7-2-1-6(5-8(7)10)12-4-3-11;/h1-2,5H,3-4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKQKOYAVFSDAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCN)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258639-91-6 | |
| Record name | Ethanamine, 2-(3,4-difluorophenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258639-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Starting Material Preparation: Synthesis of 1,2-Difluorobenzene Derivatives
The synthesis of 4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride typically begins with the preparation of 1,2-difluorobenzene or its derivatives as key intermediates.
Balz–Schiemann Reaction for 1,2-Difluorobenzene :
A robust method to obtain 1,2-difluorobenzene involves the Balz–Schiemann reaction starting from 2-fluoroaniline. This process includes diazotization of 2-fluoroaniline to form diazonium salts, which are then fluorodediazoniated photochemically using HF/pyridine as the fluorinating reagent. The reaction benefits from continuous flow photochemical conditions with 365 nm LED irradiation, achieving high selectivity (≥95%) and full conversion within 10 minutes residence time. This method avoids isolation of unstable diazonium intermediates, improving safety and scalability for industrial production.-
- Diazotization at 0 °C with NaNO2 and HF/pyridine
- Photochemical fluorodediazoniation under LED irradiation
- Continuous flow mode for scalability and safety
Introduction of the 2-Aminoethoxy Side Chain
The attachment of the 2-aminoethoxy group to the difluorobenzene ring is generally achieved via nucleophilic substitution or coupling reactions involving appropriate aminoethoxy precursors.
Nucleophilic Substitution Strategy :
The difluorobenzene scaffold, bearing fluorine atoms ortho to each other, can undergo nucleophilic aromatic substitution (SNAr) with 2-aminoethanol derivatives. The fluorine atoms activate the aromatic ring toward nucleophilic attack, particularly at positions ortho or para to the fluorines, facilitating the introduction of the aminoethoxy substituent.Hydrochloride Salt Formation :
Post-synthesis, the free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, improving compound stability and solubility for handling and further applications.
Alternative Synthetic Routes and Catalytic Methods
While direct nucleophilic substitution is common, other catalytic methods are reported for related fluorinated aromatic amines:
- Pd-Catalyzed Coupling Reactions :
Palladium-catalyzed amination or etherification reactions can be employed to couple aminoethoxy groups onto fluorinated aromatic rings. For example, Pd2(dba)3 with ligands such as racemic-BINAP in toluene under reflux can facilitate coupling of amino-protected intermediates to chlorinated aromatic precursors, followed by deprotection and salt formation. Though this example is from a related amino-substituted aromatic system, similar catalytic strategies may be adapted for difluorobenzene derivatives.
Summary Table of Key Preparation Steps
Research Findings and Analytical Data
Reaction Yields and Purity :
The photochemical Balz–Schiemann reaction yields 1,2-difluorobenzene with ≥95% selectivity and near-quantitative conversion under optimized conditions. Subsequent substitution steps typically achieve moderate to high yields depending on reaction conditions and protecting groups used.Stability :
The diazonium salt intermediate is stable in solution up to 20 hours at room temperature, facilitating flexible reaction scheduling.Analytical Characterization : 19F NMR is a key tool for monitoring fluorine substitution patterns and reaction progress. For example, diazonium fluoride shows a characteristic 19F NMR signal at δ −101.9 ppm.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding amine derivatives.
Reduction: The compound can be reduced to remove the fluorine atoms or modify the aminoethoxy group.
Substitution: The fluorine atoms can be substituted with other functional groups, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Amine derivatives, such as nitro compounds or hydroxylamines.
Reduction Products: Compounds with reduced fluorine content or modified aminoethoxy groups.
Substitution Products: Derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in biological studies to investigate the effects of fluorinated compounds on biological systems.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The 1,2-difluoro substituents in the target compound are electron-withdrawing, reducing aromatic ring reactivity compared to methoxy (-OCH3, electron-donating) in 4-methoxybenzene-1,2-diamine hydrochloride. This difference influences electrophilic substitution rates and solubility profiles. Aminoethoxy vs. Diamine: The aminoethoxy group in the target compound provides a flexible ethylene spacer and a terminal primary amine, enabling diverse reactivity (e.g., amidation). In contrast, 1,2-diamines (e.g., CAS 24313-88-0) offer bidentate coordination sites for metal complexes .
Hazards and Stability: The sulphonyl fluoride group in 4-(2-aminoethyl)benzenesulphonyl fluoride hydrochloride (CAS 30827-99-7) poses significant hazards, including skin corrosion and hydrogen fluoride release upon hydrolysis .
Applications: Target Compound: Used as a fluorinated intermediate in drug discovery, leveraging fluorine’s metabolic stability and lipophilicity . Diamine Analogs (e.g., CAS 24313-88-0, 1161426-63-6): Potential applications in polymer chemistry or as ligands in catalysis due to dual amine functionalities . Sulphonyl Fluoride Analog (CAS 30827-99-7): Biochemical tool for irreversible protease inhibition .
Physicochemical Properties and Reactivity
- Solubility: The hydrochloride salt form of the target compound enhances water solubility compared to non-ionic analogs like 4-methoxybenzene-1,2-diamine.
- Reactivity: The primary amine in the aminoethoxy group facilitates nucleophilic reactions (e.g., acylations), whereas sulphonyl fluorides (CAS 30827-99-7) undergo nucleophilic substitution at the sulphur centre .
Biological Activity
4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and implications for therapeutic applications, drawing on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : C9H10ClF2N
- Molecular Weight : 205.63 g/mol
- CAS Number : 1258639-91-6
This compound features a difluorobenzene ring substituted with an aminoethoxy group, which plays a crucial role in its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes.
Target Receptors
- GPR52 Modulation : Research indicates that this compound may act as a modulator of GPR52, a G protein-coupled receptor implicated in neuropsychiatric disorders. This modulation could influence signaling pathways associated with mood regulation and cognitive function .
Enzymatic Interactions
- Inhibition of Specific Enzymes : Preliminary studies suggest that this compound may inhibit specific oxidoreductases, impacting the redox state within cells and potentially leading to altered cellular metabolism .
Pharmacological Properties
The pharmacological profile of this compound reveals several key activities:
- Antidepressant Potential : The modulation of GPR52 indicates potential applications in treating mood disorders and anxiety-related conditions .
- Neuroprotective Effects : By influencing neurotransmitter systems, this compound may offer protective effects against neurodegenerative conditions .
In Vitro Studies
In vitro studies have demonstrated that this compound affects cell viability and proliferation in various cancer cell lines. The compound exhibited dose-dependent effects, with lower concentrations promoting cell survival while higher concentrations induced apoptosis .
In Vivo Studies
Animal model studies have shown that administration of this compound can lead to significant behavioral changes consistent with antidepressant activity. Notably, it has been observed to enhance locomotor activity in rodent models, suggesting increased motivation and reduced depressive-like behaviors .
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Potential Applications |
|---|---|---|
| 4-(2-Aminoethoxy)-1,2-difluorobenzene HCl | GPR52 modulation; enzyme inhibition | Mood disorders; neuroprotection |
| Nicotinic Acid | Lipid metabolism modulation | Cardiovascular health; cholesterol management |
| Nicotinamide | NAD+ precursor; redox balance | Metabolic disorders; aging-related conditions |
This table highlights the unique profile of this compound compared to other biologically active compounds.
Q & A
Q. What are the optimal synthetic routes for preparing 4-(2-aminoethoxy)-1,2-difluorobenzene hydrochloride?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 1,2-difluoro-4-hydroxybenzene with 2-aminoethyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Post-reaction, the hydrochloride salt is precipitated using HCl gas or concentrated HCl in a non-polar solvent. Purification is typically achieved via recrystallization from ethanol/water mixtures . Key Variables to Optimize:
- Reaction time (4–12 hours, monitored by TLC).
- Solvent polarity (DMF vs. acetonitrile for regioselectivity).
- Temperature (higher temperatures may reduce byproducts).
Q. How can the purity and structure of this compound be validated?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy: Confirm fluorine substitution patterns and ethoxy-amine linkage via and NMR (e.g., coupling constants for ortho-fluorine atoms) .
- HPLC-MS: Quantify purity (>95%) and detect trace impurities (e.g., unreacted starting materials).
- Elemental Analysis: Validate chloride content in the hydrochloride salt (theoretical vs. experimental Cl%).
Q. What solvents are suitable for dissolving this compound?
Methodological Answer: Solubility varies with solvent polarity:
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Water | 10–15 | pH-dependent (higher at acidic pH). |
| DMSO | >50 | Ideal for biological assays. |
| Ethanol | 20–30 | Recrystallization solvent. |
| Dichloromethane | <5 | Limited due to ionic character. |
| Solubility testing should include sonication and heating (40–50°C) . |
Advanced Research Questions
Q. How does the fluorine substitution pattern influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: Fluorine at the ortho position increases electron-withdrawing effects, potentially deactivating the benzene ring toward electrophilic substitution. To assess reactivity:
- Perform Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis.
- Compare reaction yields with non-fluorinated analogs (control experiments).
- Monitor regioselectivity via NMR to detect para/meta coupling products .
Q. What stability challenges arise when storing this compound under varying pH and temperature conditions?
Methodological Answer: Conduct accelerated stability studies:
- pH Stability: Incubate in buffers (pH 3–9) at 25°C for 72 hours. Analyze degradation via HPLC (e.g., hydrolysis of the aminoethoxy group at pH < 4).
- Thermal Stability: Store at 4°C, 25°C, and 40°C for 30 days. Degradation products (e.g., free amine or defluorinated species) are identified using LC-MS/MS.
- Light Sensitivity: UV/Vis spectroscopy to detect photo-oxidation (λmax shifts) .
Q. How can contradictory biological activity data across studies be resolved?
Methodological Answer: Contradictions may arise from assay conditions or impurities. Mitigation strategies:
- Dose-Response Reproducibility: Test multiple concentrations (1 nM–100 µM) in triplicate.
- Impurity Profiling: Correlate bioactivity with HPLC purity thresholds (e.g., >98% vs. 90%).
- Target-Specific Assays: Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .
Q. What strategies improve regioselectivity in synthesizing derivatives of this compound?
Methodological Answer: To direct functionalization to specific positions:
- Protecting Groups: Temporarily block the aminoethoxy group with Boc or Fmoc during electrophilic substitution.
- Metal-Directed Ortho Functionalization: Use Pd or Cu catalysts to target ortho-fluorine sites.
- Computational Modeling: DFT calculations to predict reactive sites based on electron density maps .
Q. What regulatory considerations apply to handling this compound in academic labs?
Methodological Answer: Compliance with ECHA guidelines requires:
- Risk Assessment: Evaluate acute toxicity (LD50 in rodents) and environmental impact (logP, biodegradability).
- Waste Disposal: Neutralize hydrochloride salt with NaHCO₃ before disposal.
- Safety Data Sheets (SDS): Document storage conditions (desiccated, -20°C) and PPE requirements (gloves, fume hood) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
